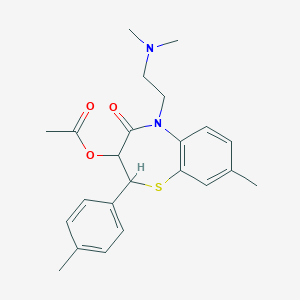

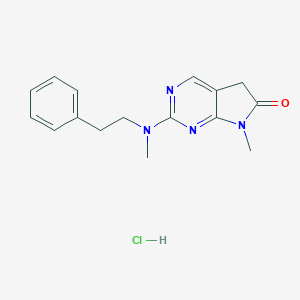

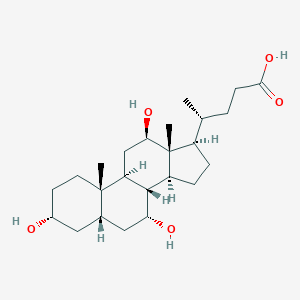

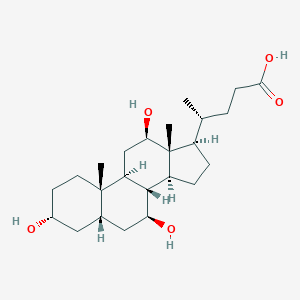

![molecular formula C18H26O4 B056401 (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol CAS No. 352276-28-9](/img/structure/B56401.png)

(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

Übersicht

Beschreibung

Latanoprost is an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Latanoprost lactol is an intermediate in the synthesis of latanoprost. Latanoprost lactol can be converted to the free acid of latanoprost by Wittig reaction with commercially available reagents.

Wissenschaftliche Forschungsanwendungen

Glaucoma Treatment

Latanoprost Lactol is a prostaglandin analog and is commonly used as an ocular hypotensive drug . It is used to treat glaucoma by lowering the intraocular pressure . It is an isopropyl ester prodrug, where its ester moiety is enzymatically hydrolyzed inside the eye to yield the active acid form . This acid form acts as a prostaglandin receptor agonist increasing the uveoscleral and trabecular outflow of the aqueous humor from the eye .

Ocular Implants

Anti-glaucoma latanoprost-loaded ocular implants provide prolonged delivery and enhanced bioavailability relative to the conventional eye drops . These implants have been developed for long-term treatment of glaucoma .

Quantitative Analysis

A reversed-phase high-performance liquid chromatography method has been developed for quantitative analysis of nanogram levels of latanoprost in the eye . This method compares the use of fluorescence vs ultraviolet (UV) detectors in latanoprost quantification .

Synthesis of Latanoprost

Latanoprost Lactol is an intermediate in the synthesis of latanoprost . It can be converted to the free acid of latanoprost by Wittig reaction with commercially available reagents .

Longitudinal Studies

Longitudinal effects of sustained latanoprost treatment on intraocular pressure (IOP) have been studied in CBL/J mice . The study also looked at two potential side-effects, changes in iris pigmentation and central corneal thickness (CCT) .

Responsiveness Studies

Studies have been conducted to understand changes in responsiveness associated with long-term treatment with latanoprost . These studies highlight the detrimental effects of the commonly used preservative benzalkonium chloride (BAK) .

Wirkmechanismus

Target of Action

Latanoprost Lactol, also known as Latanoprost, is primarily targeted towards the reduction of elevated intraocular pressure (IOP) . It is used in patients diagnosed with open-angle glaucoma or ocular hypertension .

Mode of Action

Latanoprost is a prodrug analog of prostaglandin F2 alpha . It works by increasing the outflow of aqueous fluid from the eyes through the uveoscleral tract . This action helps in reducing the intraocular pressure.

Biochemical Pathways

The biochemical pathway of Latanoprost involves its conversion from a prodrug to an active drug. The active drug then interacts with the prostaglandin F2 alpha receptors, leading to an increase in the outflow of aqueous humor, thereby reducing intraocular pressure .

Pharmacokinetics

Latanoprost exhibits a rapid onset of action, usually within 3-4 hours . It has an elimination half-life of 17 minutes in plasma . The drug’s effects last for up to 24 hours , and it is mainly excreted via the kidneys .

Result of Action

The primary result of Latanoprost’s action is the reduction of intraocular pressure . This is achieved by increasing the outflow of aqueous fluid from the eyes . In patients with ocular hypertension or open-angle glaucoma, treatment with Latanoprost has been shown to reduce IOP levels by 22 to 39% over 1 to 12 months’ treatment .

Action Environment

The efficacy and stability of Latanoprost can be influenced by environmental factors. For instance, Latanoprost exhibits thermal and solar instability . The concentration of Latanoprost stored at 50 °C will decrease by 10% every 8.25 days. When stored at 70 °C, the concentration will decrease by 10% every 1.32 days. Ultraviolet light, for example in sunlight, causes rapid degradation of Latanoprost .

Eigenschaften

IUPAC Name |

(3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-21H,6-11H2/t13-,14+,15+,16+,17-,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZBWVDSHTXLT-ODHFDHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(C2CCC(CCC3=CC=CC=C3)O)O)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)CC[C@H](CCC3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439754 | |

| Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |

CAS RN |

352276-28-9 | |

| Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6, 6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The provided research paper focuses on a novel synthesis method for Latanoprost, highlighting the importance of Latanoprost Lactol as a key intermediate. Could you elaborate on the role of Latanoprost Lactol in this synthesis and its significance in achieving the desired final product?

A1: Latanoprost Lactol plays a crucial role in the synthesis of Latanoprost as a vital intermediate. The research paper describes a ten-step synthesis where Latanoprost Lactol is obtained by reducing a lactone precursor using Diisobutylaluminum Hydride (DIBAL) at -78°C []. This specific reduction step is critical for transforming the lactone functionality into the lactol present in Latanoprost Lactol.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

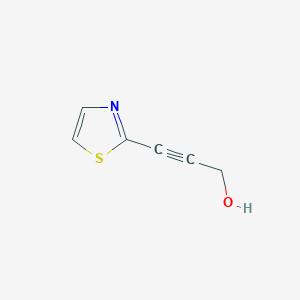

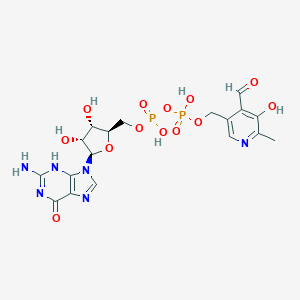

![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)